molecular formula C20H16N4O2S B2905216 1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1170606-04-8

1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2905216
CAS No.: 1170606-04-8
M. Wt: 376.43
InChI Key: AVZDVAQFSCZSCP-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a carboxamide group and at the 1-position with a methyl group. The carboxamide nitrogen is further linked to a thiazole ring, which is substituted at the 4-position with a 4-phenoxyphenyl moiety.

Properties

IUPAC Name

1-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-27-20)14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZDVAQFSCZSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Molecular Weight (g/mol) Reference
Target Compound : 1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide Pyrazole-thiazole 1-methyl, 3-carboxamide, 4-(4-phenoxyphenyl)thiazol-2-yl Not explicitly reported; inferred from analogs (potential anti-inflammatory/antifungal) ~393.42*
VPC-14449 Thiazole-imidazole 2,4-dibromoimidazole, morpholine DNA-binding inhibitor; structural misidentification corrected without affecting conclusions ~431.16
11a–11o Series (e.g., 11a: 1-(3-Fluorophenyl)-3-(4-(4-...thiazol-2-yl)phenyl)urea) Urea-thiazole Varied aryl groups (e.g., 3-Fluorophenyl, 3,5-Dichlorophenyl) High synthetic yields (83–88%); potential kinase inhibitors 484.2–602.2 (ESI-MS)
THPA6 Pyrazol-5-one-thiazole 4-chlorophenyl, 4-methoxyphenyl Anti-inflammatory; ulcer index 0.58±0.08 (33% of diclofenac) Not reported
Compound in Pyrazole-thiophene-thiazole Benzylthio, chlorothiophene, 4-chlorophenyl Superoxide inhibition (IC50 = 6.2 μM); radical scavenging Not reported
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-azepine hydrazine 4-methoxyphenyl, tetrahydroazepine Cardioprotective; superior to Levocarnitine/Mildronate in hypoxia response Not reported
1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide Pyrazole-benzothiazole 1-ethyl, 3-methyl, 4-carboxamide, 6-methylbenzothiazole Not explicitly reported; structural similarity to target compound 376.475
1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole-thiazole Trifluoromethyl (pyrazole and benzyl), phenyl-thiazole Antifungal/agrochemical applications (patented for crop protection) ~505.35*

*Calculated based on molecular formula.

Key Structural and Functional Insights

Positional Isomerism and Activity: The target compound’s pyrazole-3-carboxamide group contrasts with analogs like the 4-carboxamide derivatives in and . Positional differences significantly influence biological activity; for example, trifluoromethyl groups in ’s compound enhance antifungal potency, whereas the phenoxyphenyl group in the target compound may optimize binding to inflammatory or fungal targets .

Phenoxy vs.

Therapeutic Applications: Anti-inflammatory: THPA6 () and the target compound share a thiazole-phenyl scaffold, but THPA6’s pyrazol-5-one core contributes to its superior gastroprotective profile .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield Optimization Tips
Thiazole cyclizationPOCl₃, 80–100°C, anhydrous conditionsUse inert atmosphere (N₂/Ar)
Amide couplingHATU, DMF, RT, 12–24 hrsMonitor via TLC (Rf = 0.3–0.5)

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

How can researchers characterize the molecular structure and confirm the purity of this compound?

Level: Basic
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group on pyrazole at δ ~3.8 ppm; phenoxyphenyl protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm error .
  • X-ray Crystallography: Resolve 3D conformation, bond lengths, and angles (e.g., dihedral angles between thiazole and pyrazole rings) .

Purity Assessment:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm); ≥95% purity threshold .
  • Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis within ±0.4% theoretical values .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:

  • Orthogonal Assays: Validate anticancer activity using both MTT and clonogenic assays .
  • Standardized Protocols: Adhere to NIH/WHO guidelines for IC₅₀ determination (e.g., fixed incubation times, controlled DMSO concentrations ≤0.1%) .
  • Batch Reproducibility: Compare activity across independently synthesized batches; use LC-MS to rule out impurities .

Case Study: If one study reports potent kinase inhibition while another shows no effect, re-test under identical conditions (e.g., ATP concentration, enzyme lot) and validate via Western blotting .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Level: Advanced
Methodological Answer:
Focus on modifying key substituents to enhance target binding and reduce off-target effects:

  • Phenoxyphenyl Group: Replace with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Pyrazole Methyl Group: Test bulkier alkyl chains (e.g., ethyl, isopropyl) to modulate steric hindrance .
  • Thiazole Core: Introduce halogens (e.g., Cl, F) to enhance hydrophobic interactions with kinase ATP pockets .

Computational Tools:

  • Molecular Docking (AutoDock Vina): Predict binding modes to targets like EGFR or BRAF kinases .
  • QSAR Models: Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

What in vitro and in vivo models are appropriate for evaluating its mechanism of action and toxicity?

Level: Advanced
Methodological Answer:
In Vitro Models:

  • Kinase Inhibition Assays: Use purified enzymes (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ kits .
  • Cell Migration (Scratch Assay): Test anti-metastatic potential in MDA-MB-231 breast cancer cells .

In Vivo Models:

  • Xenograft Mice: Subcutaneous implantation of HCT116 colon cancer cells; monitor tumor volume and weight loss .
  • Toxicology: Assess liver/kidney function via serum ALT, AST, and creatinine levels after 28-day dosing .

Data Interpretation:

  • Pharmacokinetics: Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
  • Histopathology: Compare treated vs. control tissues for necrosis/apoptosis markers (H&E staining) .

How can researchers address solubility and bioavailability challenges during preclinical development?

Level: Advanced
Methodological Answer:

  • Nanoparticle Formulation: Use PLGA or liposomal carriers to enhance aqueous solubility .
  • Prodrug Design: Introduce phosphate esters or PEGylated derivatives for improved intestinal absorption .
  • Co-solvents: Test combinations of Cremophor EL, ethanol, and PBS (pH 7.4) for in vivo dosing .

Q. Table 2: Solubility Enhancement Strategies

MethodExampleOutcome
Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (HPβCD)10-fold solubility increase
Salt FormationHCl salt of the free basepH-dependent stability

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